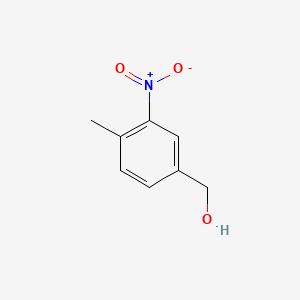

4-Methyl-3-nitrobenzyl alcohol

Descripción

Overview of Aromatic Nitro-Alcohols in Organic Synthesis

Aromatic nitro compounds are a class of organic molecules that feature a nitro group (-NO2) attached to an aromatic ring. numberanalytics.comnumberanalytics.com These compounds are highly versatile and play a crucial role as intermediates in the synthesis of a wide array of products, including pharmaceuticals and dyes. ontosight.ainumberanalytics.com The chemistry of aromatic nitro compounds has been a subject of study for over a century, with the synthesis of nitrobenzene (B124822) dating back to the 19th century. numberanalytics.com

The presence of the nitro group significantly influences the chemical properties of the aromatic ring. numberanalytics.com It is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution, directing incoming electrophiles to the meta position. numberanalytics.comnumberanalytics.com However, it facilitates nucleophilic aromatic substitution by stabilizing the intermediate. numberanalytics.comnumberanalytics.com

Aromatic nitro compounds can undergo a variety of chemical transformations. numberanalytics.com One of the most significant is the reduction of the nitro group to form amines, hydroxylamines, and other nitrogen-containing functional groups. numberanalytics.comnumberanalytics.commasterorganicchemistry.com This reduction can be achieved through various methods, including catalytic hydrogenation or the use of metals like iron, tin, or zinc in the presence of an acid. masterorganicchemistry.com The conversion of a nitro group to an amine is particularly important as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Significance of the Nitro and Hydroxymethyl Functional Groups in 4-Methyl-3-nitrobenzyl alcohol

The chemical behavior of this compound is largely dictated by its two primary functional groups: the nitro group (-NO2) and the hydroxymethyl group (-CH2OH).

The nitro group is a potent electron-withdrawing group that significantly impacts the reactivity of the aromatic ring. numberanalytics.comnumberanalytics.com Its presence deactivates the ring towards electrophilic aromatic substitution, making such reactions less favorable. numberanalytics.com Conversely, it activates the ring for nucleophilic aromatic substitution. numberanalytics.comnumberanalytics.com A key reaction of the nitro group is its reduction to an amino group (-NH2), which dramatically alters the electronic properties of the molecule, turning a deactivating group into a strongly activating one. masterorganicchemistry.com This transformation is a cornerstone in the synthesis of many complex aromatic compounds. masterorganicchemistry.com

The hydroxymethyl group (-CH2OH) imparts the properties of an alcohol to the molecule. This group can undergo typical alcohol reactions such as esterification with carboxylic acids and oxidation to form an aldehyde or a carboxylic acid. ontosight.aiwikipedia.org The development of catalytic and selective methods for activating the C-O bond in benzyl (B1604629) alcohols is a significant area of research in organic synthesis, as it allows for a wide range of molecular transformations. researchgate.net

The interplay between these two functional groups on the same aromatic scaffold provides a versatile platform for synthetic chemists to construct a variety of more complex molecules.

Historical Context of Related Benzyl Alcohol Derivatives in Chemical Literature

The history of benzyl alcohol and its derivatives is closely linked to the development of the coal tar and dye industries in the 19th century. perfumerflavorist.com The industrial synthesis of benzyl alcohol was initially driven by the need for benzyl chloride in dye manufacturing. perfumerflavorist.com Key production methods, which are still in use today, involve the hydrolysis of benzyl chloride and the Cannizzaro reaction of benzaldehyde. perfumerflavorist.comatamanchemicals.com

Initially, the production of benzyl alcohol was dominated by European dye manufacturers, particularly in Germany, where it was primarily used as a solvent for dyes. perfumerflavorist.com The onset of World War I spurred the growth of the synthetic organic chemical industry in the United States, leading to domestic production of benzyl alcohol and its derivatives. perfumerflavorist.com

Over the years, the applications of benzyl alcohol have expanded significantly. It is now widely used as a solvent in inks, paints, and lacquers, and as a precursor in the synthesis of esters and ethers for the fragrance and flavor industries. wikipedia.org In the medical field, it serves as a bacteriostatic preservative in intravenous medications. wikipedia.orgatamanchemicals.com A notable application emerged in the 1970s and 1980s when benzyl alcohol was used as a protective group in the production of l-phenylalanine (B559525) for the sweetener aspartame, which at its peak consumed a significant portion of the world's benzyl alcohol production. perfumerflavorist.com The development of new synthetic methods and applications for chiral benzyl alcohol derivatives continues to be an active area of research. nih.gov

Current Research Landscape and Emerging Applications of this compound

This compound serves as a versatile intermediate in various areas of chemical research and industry. It is utilized in the synthesis of pharmaceuticals, dyes, and other fine chemicals. ontosight.aichembk.com Its unique structure, featuring both a reactive nitro group and a hydroxymethyl group, makes it a valuable building block for creating more complex molecules. chemimpex.com

Current research often focuses on leveraging the reactivity of this compound. For instance, it can be used in the production of photosensitive resins and polymers, highlighting its application in material science. ontosight.aichemimpex.com The development of new synthetic methodologies, such as tandem oxidation-nitration of benzyl alcohols, provides efficient routes to nitro-substituted carbonyl compounds from precursors like 4-methylbenzyl alcohol. researchgate.net

Furthermore, research into related nitrobenzyl alcohols demonstrates their utility in various applications. For example, 4-nitrobenzyl alcohol is used in the synthesis of photoresponsive polymers for smart materials and as a reagent in analytical chemistry. chemimpex.com The photocatalytic reduction of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol is an area of active investigation, showcasing the potential for environmentally friendly synthesis methods. researcher.life The compound is also explored in the context of pharmaceutical development, where it can act as an intermediate in the synthesis of drugs, particularly those aimed at neurological disorders. chemimpex.com

Structure

3D Structure

Propiedades

IUPAC Name |

(4-methyl-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCWIFSXDARYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193843 | |

| Record name | 4-Methyl-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40870-59-5 | |

| Record name | 4-Methyl-3-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40870-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040870595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 3 Nitrobenzyl Alcohol

Advanced and Stereoselective Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods for the preparation of highly functionalized molecules like 4-Methyl-3-nitrobenzyl alcohol. These advanced approaches often provide greater control over chemo- and regioselectivity.

The selective introduction and manipulation of functional groups are central to modern organic synthesis. For a molecule like this compound, which possesses three distinct functionalities on the aromatic ring, chemo- and regioselective methods are particularly valuable.

For instance, the selective oxidation of a methyl group on a substituted toluene (B28343) to a primary alcohol is a challenging but important transformation. Methods for the selective benzylic C-H oxidation have been developed that can convert alkylated benzenes into benzylic alcohols, sometimes proceeding through an intermediate mesylate which is then hydrolyzed. acs.org Such a strategy could potentially be applied to a pre-nitrated toluene derivative.

Furthermore, the functionalization of benzyl (B1604629) alcohols themselves can be achieved with high selectivity. For example, methods have been developed for the efficient synthesis of various thioethers and other trisubstituted methanes from electron-rich secondary benzyl alcohols using hexafluoroisopropanol (HFIP) as a solvent, which facilitates dehydration and subsequent nucleophilic substitution. nih.gov Although these specific examples apply to secondary alcohols, the underlying principles of activating the hydroxyl group for substitution are relevant.

Organometallic reagents, particularly Grignard reagents, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of alcohols. youtube.com The general principle involves the nucleophilic addition of the organometallic compound to a carbonyl group. organicchemistrytutor.com

Several retrosynthetic pathways can be envisioned for the synthesis of this compound using this approach. For example, the reaction of a Grignard reagent derived from a protected 4-bromo-1-methyl-2-nitrobenzene with formaldehyde (B43269) would yield the target molecule after deprotection and workup. Alternatively, the addition of a methyl Grignard reagent to 3-nitrobenzaldehyde (B41214) would yield a secondary alcohol, which would require further steps to arrive at the target primary alcohol.

The versatility of organometallic reagents extends beyond Grignard reagents. Other organometallics, such as organolithium compounds, can also be used. organic-chemistry.org Additionally, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to construct the carbon skeleton of substituted benzyl alcohols from aryl halides and appropriate boronic acid derivatives. organic-chemistry.org These methods offer a high degree of control and functional group tolerance, making them suitable for the synthesis of complex molecules. nih.gov

Table 2: Retrosynthetic Analysis using Grignard Reagents

| Target Molecule | Disconnection Approach | Required Reagents |

|---|---|---|

| This compound | C-C bond formation at the benzylic carbon | 4-Methyl-3-nitrophenylmagnesium bromide + Formaldehyde |

| This compound | C-C bond formation to introduce the methyl group | A suitable Grignard reagent + a 3-nitro-4-formylbenzene derivative (less direct) |

Catalytic Reduction Methods (e.g., NaBH4)

A primary and widely used method for the synthesis of this compound is the reduction of 4-methyl-3-nitrobenzaldehyde (B1271188). Aldehydes and ketones are commonly reduced to primary and secondary alcohols, respectively, by sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) ncert.nic.in. Sodium borohydride is a comparatively mild reducing agent, making it suitable for the selective reduction of an aldehyde functional group without affecting the nitro group present on the aromatic ring ncert.nic.inresearchgate.net.

The reaction involves the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon of the aldehyde. This is typically followed by protonation of the resulting alkoxide by a protic solvent, such as methanol (B129727) or ethanol (B145695), to yield the final alcohol product.

Reaction Scheme: Reduction of 4-Methyl-3-nitrobenzaldehyde

Starting Material: 4-Methyl-3-nitrobenzaldehyde Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol/Ethanol Product: this compound

While NaBH₄ can reduce nitro compounds under specific conditions, often requiring a catalyst, its primary utility in this context is the chemoselective reduction of the aldehyde researchgate.netutrgv.edu. Systems combining NaBH₄ with catalysts like transition metal salts (e.g., CoCl₂, NiCl₂, Cu(acac)₂) have been shown to effectively reduce nitro groups, but for the synthesis of this compound, conditions are chosen to favor aldehyde reduction exclusively researchgate.net.

Green Chemistry Approaches in the Synthesis of this compound

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are increasingly applied to the synthesis of this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency jocpr.com.

Solvent-Free and Environmentally Benign Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. These reactions can be facilitated by techniques such as mechanochemical grinding, where mechanical energy is used to initiate the chemical transformation. The reduction of aromatic nitro compounds has been successfully demonstrated using NaBH₄ under wet-solvent-free conditions via grinding, a technique that could be adapted for the reduction of 4-methyl-3-nitrobenzaldehyde researchgate.net. This method minimizes the use of volatile organic solvents, which are often toxic and contribute to environmental pollution.

Another approach involves the use of environmentally benign solvents like water or ethanol. Catalytic transfer hydrogenation, for instance, can selectively reduce aldehydes using hydrogen donors in aqueous media, offering a greener alternative to traditional methods that use hazardous solvents researchgate.net.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher purity products compared to conventional heating methods redalyc.org. The synthesis of various heterocyclic compounds, including coumarins and quinolines, has been successfully achieved under solvent-free conditions using microwave irradiation researchgate.netnih.govrasayanjournal.co.in. This technology can be applied to the reduction of 4-methyl-3-nitrobenzaldehyde, potentially allowing the reaction to be completed in minutes rather than hours, thereby saving significant energy redalyc.org. The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating.

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis offers a highly selective and environmentally friendly route to synthesizing chiral alcohols nih.gov. The reduction of a ketone or aldehyde to an alcohol can be achieved with high enantioselectivity using enzymes such as alcohol dehydrogenases (ADHs) mdpi.com. These enzymatic reductions typically occur in aqueous media under mild temperature and pH conditions, avoiding the need for harsh reagents and organic solvents mdpi.commdpi.com.

Atom Economy Considerations in Synthetic Planning

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product jocpr.com. The ideal reaction has a 100% atom economy, where all reactant atoms are found in the final product msd-life-science-foundation.or.jp.

The synthesis of this compound via the reduction of 4-methyl-3-nitrobenzaldehyde is an example of an addition reaction. In this transformation, hydrogen is added across the carbonyl double bond.

Theoretical Atom Economy for the Reduction of 4-Methyl-3-nitrobenzaldehyde

| Reactant | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Methyl-3-nitrobenzaldehyde | C₈H₇NO₃ | 165.15 |

| Hydrogen (from reducing agent) | H₂ | 2.02 |

| Product | ||

| This compound | C₈H₉NO₃ | 167.16 |

Calculation:

Atom Economy = (Mass of desired product / Total mass of reactants) x 100

Atom Economy = (167.16 / (165.15 + 2.02)) x 100 ≈ 100%

This type of reaction is highly atom-economical, as, in principle, all atoms of the reactants are incorporated into the final product, generating minimal waste rsc.org. This contrasts sharply with substitution or elimination reactions, which inherently produce byproducts and have lower atom economies . Planning synthetic routes that prioritize addition and rearrangement reactions is a key strategy in green chemistry msd-life-science-foundation.or.jp.

Purification and Isolation Techniques for this compound

Following the synthesis, a robust purification and isolation strategy is essential to obtain this compound of high purity. The specific techniques employed depend on the physical properties of the compound and the nature of any impurities present. This compound is a solid at room temperature with a melting point between 39-43 °C sigmaaldrich.comsigmaaldrich.com.

Standard laboratory and industrial procedures for isolation and purification include:

Workup and Extraction: The initial step often involves neutralizing the reaction mixture and then using a suitable organic solvent, such as ether or ethyl acetate (B1210297), to extract the product from the aqueous phase prepchem.com. The organic layers are then combined, washed with brine to remove residual water, and dried over an anhydrous agent like sodium sulfate.

Solvent Removal: The extraction solvent is removed under reduced pressure using a rotary evaporator, which typically yields the crude solid product prepchem.com.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/ethyl acetate) in which the desired compound is soluble at high temperatures but less soluble at low temperatures prepchem.com. As the solution cools, the pure product crystallizes out, leaving impurities behind in the solution. The purified crystals are then collected by filtration.

Washing: In some procedures, the crude solid product can be purified by washing or triturating it with a cold solvent in which the product is poorly soluble, but the impurities are soluble orgsyn.org.

Chromatography: For very high purity requirements or for separating mixtures with similar solubility profiles, column chromatography may be employed.

The final isolated product's purity is typically confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry .

Reactivity and Mechanistic Studies of 4 Methyl 3 Nitrobenzyl Alcohol

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction and participation in photochemical and nucleophilic substitution reactions.

The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis, as amines are crucial building blocks for dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.com A variety of reagents have been developed for this purpose, with a key challenge being the selective reduction of the nitro group in the presence of other reducible functionalities, such as the benzyl (B1604629) alcohol in the target molecule.

While sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones, it does not reduce nitro groups on its own. jsynthchem.com However, its reducing power can be enhanced by combining it with transition metal complexes. For instance, a NaBH₄ system in the presence of Ni(PPh₃)₄ has been shown to effectively reduce nitro compounds to their corresponding amines in an ethanol (B145695) solvent. jsynthchem.com Another method involves the use of NaBH₄ with iron(II) chloride (FeCl₂), which demonstrates high chemoselectivity for the nitro group, leaving ester groups unaffected. d-nb.info

Other methodologies for the selective reduction of nitroarenes include the use of dicobalt octacarbonyl (Co₂(CO)₈) with water, which can reduce nitro groups to amines in the presence of carbonyls and halides. scispace.com Catalytic hydrogenation is also a widely used method, though it may also reduce other functional groups if not carefully controlled. scispace.com For instance, SnCl₂·2H₂O in ethanol or ethyl acetate (B1210297) is known to selectively reduce aromatic nitro groups without affecting other sensitive groups like esters, nitriles, or halogens. stackexchange.com

Table 1: Selected Reagents for the Selective Reduction of Aromatic Nitro Groups

| Reagent/System | Solvent | Key Features |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Enhanced reducing power of NaBH₄. jsynthchem.com |

| NaBH₄ / FeCl₂ | THF | High chemoselectivity for nitro groups over esters. d-nb.info |

| Co₂(CO)₈ / H₂O | DME | Reduces nitro groups in the presence of carbonyls and halides. scispace.com |

| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | Selectively reduces nitro groups; other sensitive groups are unaffected. stackexchange.com |

Photoredox Chemistry of Nitrobenzyl Alcohols

The photochemistry of nitrobenzyl alcohols, particularly in aqueous solutions, reveals a distinct intramolecular photoredox pathway. cdnsciencepub.com This reaction is not typically observed in organic solvents, highlighting the essential role of water. cdnsciencepub.com For meta-substituted nitrobenzyl alcohols, like 4-methyl-3-nitrobenzyl alcohol, irradiation in neutral, acidic, or basic aqueous solutions leads to products resulting from the reduction of the nitro group and the oxidation of the benzylic alcohol. cdnsciencepub.com

The primary products of this photoredox reaction are the corresponding nitroso-aldehyde or ketone and the azoxy-aldehyde or ketone. cdnsciencepub.com The reaction is believed to proceed from the triplet excited state of the nitrobenzyl alcohol. cdnsciencepub.com A key mechanistic feature for meta-isomers is the observation of hydronium ion catalysis, which is proposed to involve the protonation of the nitro group in the highly polarized triplet state, facilitating the abstraction of a benzylic proton by water. cdnsciencepub.com

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov

For an SNAr reaction to occur, two main conditions must be met: the presence of a good leaving group (typically a halide) and strong electron-withdrawing substituents (like a nitro group) positioned ortho or para to the leaving group. libretexts.org These positions allow for the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org

In the case of this compound, a standard SNAr reaction is unlikely. The molecule lacks a conventional leaving group on the aromatic ring. Furthermore, the activating nitro group is meta to the methyl and benzyl alcohol substituents, which is not the optimal orientation for stabilizing the negative charge of a Meisenheimer complex. libretexts.org

Reactivity of the Hydroxyl Group

The primary alcohol functionality in this compound is susceptible to reactions typical of alcohols, including esterification, etherification, and oxidation.

The hydroxyl group of this compound can be converted into an ester through reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride. nih.gov Esterification is often catalyzed by an acid or promoted by a coupling agent. Oxidative esterification, where an alcohol is directly reacted with another alcohol in the presence of an oxidant, is also a viable method. researchgate.net For example, the direct oxidation of p-nitrobenzyl alcohol in the presence of methanol (B129727) can yield the corresponding methyl ester. researchgate.net

Etherification can be accomplished through methods like the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org Alternatively, acid-catalyzed dehydration of two alcohol molecules can form a symmetric ether, or reaction with another alcohol can lead to an unsymmetrical ether. nih.gov Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been shown to be an effective catalyst for the symmetrical etherification of benzyl alcohols. nih.gov

Table 2: Potential Reactions of the Hydroxyl Group

| Reaction Type | Reagent Examples | Product Type |

| Esterification | Carboxylic acid + Acid catalyst; Acid chloride + Base | Ester |

| Etherification | NaH then Alkyl halide (Williamson); FeCl₃·6H₂O (Symmetrical) | Ether |

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either 4-methyl-3-nitrobenzaldehyde (B1271188) or further to 4-methyl-3-nitrobenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidation can be achieved using a variety of reagents to yield the aldehyde. A notable system is the use of a Cu(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst with ambient air as the stoichiometric oxidant. rsc.org This method is effective for a range of substituted benzyl alcohols, including 3-nitrobenzyl alcohol, and typically provides good yields of the corresponding aldehyde. rsc.org Other common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and manganese dioxide (MnO₂).

Stronger oxidizing agents or more vigorous conditions will lead to the formation of the carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, Jones reagent), or chromium trioxide (CrO₃) with periodic acid (H₅IO₆) are commonly used for the oxidation of primary alcohols to carboxylic acids.

Table 3: Oxidation Reactions of this compound

| Product | Reagent/System | Typical Conditions |

| 4-Methyl-3-nitrobenzaldehyde | Cu(I)/TEMPO, Air | Room temperature rsc.org |

| 4-Methyl-3-nitrobenzaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ |

| 4-Methyl-3-nitrobenzoic acid | Potassium permanganate (KMnO₄) | Basic, heat |

| 4-Methyl-3-nitrobenzoic acid | Chromic acid (H₂CrO₄) | Acetone |

Metal-Free and Additive-Free Oxidation Methods

The oxidation of benzyl alcohols to the corresponding aldehydes is a fundamental transformation in organic synthesis. In recent years, there has been a significant push towards developing environmentally benign oxidation methods that avoid the use of heavy metals and stoichiometric additives. One such approach involves the use of UV light to promote the aerobic oxidation of alcohols.

However, the electronic properties of the substituents on the aromatic ring play a crucial role in the success of these reactions. Studies on the UV light-promoted, metal-free, and additive-free oxidation of various benzyl alcohols in dimethyl sulfoxide (B87167) (DMSO) have shown that the reaction is sensitive to the electronic nature of the substrate. While benzyl alcohols bearing electron-donating groups are readily oxidized to their corresponding aldehydes, those with strong electron-withdrawing groups exhibit significantly lower reactivity. rsc.org

Specifically, it has been demonstrated that 4-nitrobenzyl alcohol, a compound structurally similar to this compound, fails to undergo oxidation under these conditions. rsc.org The presence of the strongly electron-withdrawing nitro group is believed to lower the potential of the alcohol to transfer electrons, a key step in the proposed radical mechanism. This suggests that this compound would likely show similar reluctance to oxidation under these specific metal-free and additive-free UV-light-promoted conditions.

Mechanistic investigations involving methyl viologen as an electron acceptor have supported this hypothesis. Alcohols that are successfully oxidized are capable of reducing methyl viologen (MV²⁺) to its radical cation (MV˙⁺), a process that can be observed by a color change. 4-Nitrobenzyl alcohol, however, does not facilitate this reduction, indicating its low electron-donating capability. rsc.org

| Substrate | Condition | Product | Yield (%) | Reference |

| Benzyl alcohols with electron-donating groups | UV light (254 nm), DMSO, Air | Corresponding aldehydes | Good to Moderate | rsc.org |

| 4-Nitrobenzyl alcohol | UV light (254 nm), DMSO, Air | No reaction | 0 | rsc.org |

| This compound | UV light (254 nm), DMSO, Air | Expected to be unreactive | - | Inferred from rsc.org |

Other metal-free oxidation systems, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in combination with a co-oxidant like sodium hypochlorite (B82951) (NaOCl), are generally more robust and can oxidize a wider range of alcohols, including those with deactivating groups. beilstein-journals.org While specific studies on this compound using this system are not detailed, the broader applicability of TEMPO-based oxidations suggests it could be a viable method for its conversion to 4-methyl-3-nitrobenzaldehyde.

Tandem Oxidation-Nitration Processes

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy in organic synthesis. A tandem oxidation-nitration process would convert the alcohol functionality into an aldehyde or carboxylic acid while simultaneously introducing an additional nitro group onto the aromatic ring.

While specific examples of tandem oxidation-nitration applied directly to this compound are not prominent in the literature, the concept can be understood by considering the individual reactions. The oxidation of the benzylic alcohol would yield 4-methyl-3-nitrobenzaldehyde. A subsequent electrophilic nitration would then introduce a second nitro group. The position of this new nitro group would be directed by the existing substituents on the ring (see section 3.3.1).

Palladium-catalyzed systems have been explored for tandem oxidation/acetylation of benzyl alcohol derivatives, indicating the feasibility of sequential transformations in one pot. However, achieving a clean tandem oxidation-nitration would be challenging due to the harsh conditions typically required for nitration (e.g., a mixture of nitric and sulfuric acids), which could lead to over-oxidation of the aldehyde to a carboxylic acid or other side reactions. The strong deactivating effect of the two nitro groups on the resulting aldehyde would also make the second nitration step significantly more difficult than the first.

Formation of Halogenated Derivatives (e.g., Benzyl Bromides)

The conversion of benzyl alcohols to their corresponding benzyl halides is a common and important transformation, as the resulting halides are versatile intermediates for nucleophilic substitution reactions. For this compound, this would involve the replacement of the hydroxyl group with a halogen, such as bromine.

A general and efficient method for the synthesis of nitrobenzyl bromides from the corresponding alcohols involves the use of halosilanes. For instance, 3-nitrobenzyl alcohol can be converted to 3-nitrobenzyl bromide by reacting it with a suitable bromosilane (B8379080) at elevated temperatures. chemicalbook.com This methodology is expected to be applicable to this compound.

Another common reagent for this transformation is phosphorus tribromide (PBr₃). This reagent is effective for converting primary and secondary alcohols to alkyl bromides. The reaction of 4-methoxy-3-nitrobenzyl alcohol with PBr₃ in an anhydrous solvent like dichloromethane (B109758) has been reported as a viable method for the synthesis of 4-methoxy-3-nitrobenzyl bromide. Given the structural similarity, a similar approach would likely be successful for the synthesis of 4-methyl-3-nitrobenzyl bromide from this compound.

| Starting Material | Reagent | Product | Reference |

| 3-Nitrobenzyl alcohol | Halosilane | 3-Nitrobenzyl bromide | chemicalbook.com |

| 4-Methoxy-3-nitrobenzyl alcohol | PBr₃ | 4-Methoxy-3-nitrobenzyl bromide | |

| This compound | PBr₃ or Bromosilane | 4-Methyl-3-nitrobenzyl bromide | Plausible |

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring of this compound towards substitution is governed by the directing and activating/deactivating effects of the existing substituents.

-CH₃ (Methyl group): An activating, ortho, para-director.

-NO₂ (Nitro group): A strongly deactivating, meta-director.

-CH₂OH (Hydroxymethyl group): A weakly deactivating, ortho, para-director.

Electrophilic Aromatic Substitution Reactions

In an electrophilic aromatic substitution (EAS) reaction on this compound, the position of the incoming electrophile is determined by the cumulative effects of the three substituents. The powerful activating and ortho, para-directing effect of the methyl group often competes with the strong deactivating and meta-directing effect of the nitro group.

Let's analyze the directing effects for the available positions on the ring:

Position 2: Ortho to the methyl group (favorable), ortho to the nitro group (unfavorable), and meta to the hydroxymethyl group.

Position 5: Para to the hydroxymethyl group (favorable), meta to the methyl group, and meta to the nitro group (favorable).

Position 6: Ortho to the hydroxymethyl group (favorable), ortho to the methyl group (favorable, but sterically hindered), and para to the nitro group (unfavorable).

When the directing effects of two groups oppose each other, the more powerful activating group generally dictates the outcome. jove.com In this case, the methyl group is the only activating group. The nitro group is strongly deactivating. Therefore, substitution is most likely to be directed by the methyl and hydroxymethyl groups to positions ortho and para to themselves, while avoiding positions ortho and para to the deactivating nitro group.

Considering the combined effects:

The nitro group strongly deactivates the entire ring and directs meta to itself (positions 1 and 5).

The methyl group activates the ring and directs ortho and para (positions 2, 6, and 4 - occupied).

The hydroxymethyl group weakly deactivates but directs ortho and para (positions 6 and 5).

The most likely position for electrophilic attack would be position 5, as it is meta to the deactivating nitro group and para to the weakly directing hydroxymethyl group. Position 2 is also a possibility, being ortho to the activating methyl group, but it is also ortho to the deactivating nitro group, which is generally disfavored. Substitution at position 6 would be sterically hindered by the two adjacent substituents. Therefore, the major product of an EAS reaction on this compound is predicted to be substitution at the 5-position.

Radical Reactions and Mechanistic Investigations

Nitroaromatic compounds are known to undergo a variety of photochemical and radical reactions. The presence of the nitro group can significantly influence the reaction pathways. For instance, upon irradiation with UV light in deoxygenated aqueous solutions, m-nitrobenzyl alcohol has been shown to yield m-nitrobenzaldehyde along with azoxy compounds. rsc.org This transformation is believed to proceed through a radical mechanism, potentially involving a triplet reactive state. The reaction involves an intramolecular oxidation-reduction, where the nitro group is reduced and the alcohol is oxidized. rsc.org

The mechanism is thought to involve the formation of a radical-ion pair, which then collapses to give the aldehyde and a nitrosobenzyl alcohol intermediate. rsc.org Subsequent reactions of the nitroso intermediate lead to the observed coupled azoxy products. The strong dependence on an aqueous solvent suggests a role for water in stabilizing the proposed radical-ion pair.

Given these findings, it is plausible that this compound could undergo similar photochemical radical reactions. Irradiation would likely lead to the formation of 4-methyl-3-nitrobenzaldehyde and corresponding azoxy derivatives.

Furthermore, studies on the photolysis of o-nitrobenzyl compounds, often used as photolabile protecting groups, have provided detailed mechanistic insights into the radical processes involved. Irradiation of o-nitrobenzyl alcohol leads to the formation of o-nitrosobenzaldehyde. researchgate.net The reaction proceeds through a primary aci-nitro photoproduct. These studies highlight the rich radical chemistry initiated by the photoexcitation of the nitro group in proximity to a reactive benzylic position.

Palladium-Catalyzed Coupling Reactions of Related Boronic Acids

The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate, is a powerful tool for the formation of carbon-carbon bonds. To apply this chemistry to this compound, it would first need to be converted into a suitable derivative, such as a boronic acid or a halide.

For example, if this compound is first converted to 4-methyl-3-nitrobenzyl bromide (as described in section 3.2.3), this bromide could potentially serve as the electrophilic partner in a Suzuki coupling reaction. However, a more common strategy involves converting an aryl halide into an arylboronic acid.

Let's consider a related precursor, 4-bromo-1-methyl-2-nitrobenzene. This compound could be converted into the corresponding boronic acid, (4-methyl-3-nitrophenyl)boronic acid, via lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis. This boronic acid would be a versatile building block. It could then participate in palladium-catalyzed Suzuki-Miyaura reactions with various aryl or vinyl halides to form complex biaryl structures.

The general scheme for a Suzuki-Miyaura coupling is as follows: R¹-B(OH)₂ + R²-X --(Pd catalyst, Base)--> R¹-R²

Mechanistic Insights into Key Transformations

The reactivity of this compound is governed by the interplay of the nitro and methyl groups on the aromatic ring, as well as the benzylic alcohol moiety. Understanding the mechanisms of its key transformations is crucial for its application in various chemical syntheses.

The photochemistry of nitrobenzyl alcohols, particularly in aqueous solutions, is a subject of significant interest. These compounds can undergo an intramolecular photoredox reaction, leading to the formation of both reduced and oxidized products from the substituent groups. This reactivity is often not observed in organic solvents, highlighting the essential role of water. researchgate.net

For meta-substituted nitrobenzyl alcohols, which are structurally analogous to this compound, photolysis in acidic, neutral, or basic aqueous media typically yields nitro- and azoxy-ketones or aldehydes. cdnsciencepub.com The efficiency and pathway of these photoredox reactions are highly dependent on the pH of the solution. Studies on m-nitrobenzyl alcohol have demonstrated that these reactions are subject to hydronium ion catalysis. cdnsciencepub.comacs.org This suggests that in acidic conditions, the reaction is facilitated by the protonation of the nitro group in the excited triplet state. This protonation increases the electron-accepting ability of the nitro group, promoting the intramolecular redox process.

Conversely, para-substituted nitrobenzyl alcohols exhibit hydroxide (B78521) ion catalysis. cdnsciencepub.com While this compound is a meta-nitro substituted compound, the electronic effects of the additional methyl group could potentially influence its behavior across the pH spectrum. The general observation is that the quantum efficiency of these reactions decreases as water is depleted in solvent mixtures, confirming the critical role of water in the reaction mechanism, likely by facilitating proton transfer steps. researchgate.net

Table 1: Products of Photoredox Reaction of m-Nitrobenzyl Alcohols in Aqueous Solution

| Precursor | Condition | Products |

|---|---|---|

| m-Nitrobenzyl alcohol | pH 12, neutral, or acidic | m-Nitrobenzaldehyde, m-Azoxybenzaldehyde |

This table is based on data for structurally similar m-nitrobenzyl alcohols, suggesting likely product types for this compound under similar conditions. cdnsciencepub.com

The ability of a molecule to participate in electron transport is fundamental to many chemical and biological processes. For substituted benzyl alcohols, the nature of the substituents on the aromatic ring dictates their potential to act as electron donors.

Investigations into the electron transport abilities of various benzyl alcohols have shown that those with electron-withdrawing groups, such as the nitro group, have a low potential to transport electrons. rsc.org In experiments using methyl viologen (MV²⁺) as an electron acceptor under UV irradiation, benzyl alcohols with electron-donating groups readily reduce MV²⁺ to its radical cation (MV˙⁺), indicated by a distinct color change. However, 4-nitrobenzyl alcohol fails to produce this change, signifying its inability to act as an effective electron donor. rsc.org

This low potential for electron transport is attributed to the strong electron-withdrawing nature of the nitro group, which decreases the electron density of the aromatic system and the benzylic alcohol. rsc.org For this compound, the presence of the nitro group is expected to be the dominant factor, thus imparting a low propensity for electron donation. While the electron-donating methyl group at the para position relative to the alcohol might slightly counteract this effect, the powerful electron-withdrawing resonance and inductive effects of the ortho nitro group are expected to prevail. Therefore, this compound is predicted to be a poor electron donor in photo-induced electron transfer processes.

Table 2: Electron Transport Ability of Substituted Benzyl Alcohols

| Benzyl Alcohol Derivative | Substituent (R) | Time to Reduce MV²⁺ to MV˙⁺ | Electron Donating/Withdrawing Nature |

|---|---|---|---|

| 4-Methylbenzyl alcohol | -CH₃ | 0.5 h | Donating |

| 4-Methoxybenzyl alcohol | -OCH₃ | 12 h | Donating |

| Benzyl alcohol | -H | 14 h | Neutral |

| 4-Chlorobenzyl alcohol | -Cl | 16 h | Withdrawing |

| 4-Bromobenzyl alcohol | -Br | 16 h | Withdrawing |

This table, adapted from studies on para-substituted benzyl alcohols, illustrates the significant impact of the substituent on electron transport ability. rsc.org

Substituents on the benzene (B151609) ring profoundly affect the reactivity of the molecule by altering its electronic properties. In this compound, the interplay between the electron-donating methyl group (-CH₃) and the electron-withdrawing nitro group (-NO₂) is critical.

The nitro group is a strong deactivating group, meaning it makes the aromatic ring less reactive towards electrophilic substitution than benzene itself. libretexts.org This is due to its strong electron-withdrawing inductive and resonance effects, which decrease the electron density of the ring. Conversely, the methyl group is an activating group. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more reactive towards electrophiles. libretexts.org

In the context of reactions involving the benzylic alcohol, such as fragmentation following reduction of the nitro group, substituent effects are also crucial. Studies on the fragmentation of 4-nitrobenzyl carbamates have shown that electron-donating substituents on the benzyl ring accelerate the rate of fragmentation. researchgate.netrsc.org This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon in the transition state. researchgate.netrsc.org

Table 3: Effect of Substituents on Fragmentation Half-Life of Substituted 4-Hydroxylaminobenzyl Carbamates

| Substituent on Benzyl Ring | Hammett Constant (σ) | Maximum Half-Life (Mt₁/₂) in min |

|---|---|---|

| 2-NO₂ | 0.78 (σp) | 30 |

| 3-Cl | 0.37 (σm) | 16 |

| Unsubstituted | 0 | 16 |

| 3-Me | -0.07 (σm) | 12 |

| 2-Me | -0.17 (σp) | 11 |

This table is derived from data on substituted 4-nitrobenzyl carbamates and illustrates that electron-donating groups (like -Me) decrease the half-life, indicating a faster fragmentation rate. researchgate.net

Derivatives and Analogs of 4 Methyl 3 Nitrobenzyl Alcohol

Substituted Benzyl (B1604629) Alcohols with Nitro and Methyl Groups

The arrangement of the nitro and methyl groups on the benzyl alcohol backbone significantly influences the molecule's reactivity and properties. This subsection examines the isomeric forms of 4-methyl-3-nitrobenzyl alcohol and the impact of introducing halogen or methoxy substituents.

Positional isomers of this compound, such as 3-methyl-4-nitrobenzyl alcohol and 2-methyl-3-nitrobenzyl alcohol, exhibit different physical properties due to the varied positions of the methyl and nitro groups on the aromatic ring. acs.orgguidechem.com These structural differences can affect factors like melting point and solubility.

3-Methyl-4-nitrobenzyl alcohol is a versatile compound utilized in various chemical syntheses and research applications. chemimpex.com This aromatic alcohol serves as an essential intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com For instance, it has been used as a starting reagent in the synthesis of 3-methyl-4-iodophenylalanine. sigmaaldrich.com Its unique structure, featuring a nitro group and a methyl substituent, allows for selective reactions, enabling the creation of complex molecules. chemimpex.com

2-Methyl-3-nitrobenzyl alcohol is another important isomer. It has been used in the synthesis of 2-methyl-3-nitrobenzyl cyanide and in the preparation of 20-membered macrocyclic thiodepsipeptides. sigmaaldrich.comchemicalbook.com A general procedure for its synthesis involves the reduction of 2-methyl-3-nitrobenzoic acid using sodium borohydride (B1222165) in tetrahydrofuran (THF), followed by the addition of methanesulfonic acid. chemicalbook.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 3-Methyl-4-nitrobenzyl alcohol | 80866-75-7 | C8H9NO3 | 167.16 | 57-58 |

| 2-Methyl-3-nitrobenzyl alcohol | 23876-13-3 | C8H9NO3 | 167.16 | 69-73 |

The introduction of a halogen atom, such as chlorine, to the nitrobenzyl alcohol structure creates halogenated derivatives with altered reactivity. 4-Chloro-3-nitrobenzyl alcohol is a versatile intermediate in organic synthesis and pharmaceutical research. chemimpex.com The presence of the chloro and nitro groups makes it a valuable precursor for a variety of agrochemicals and pharmaceuticals. chemimpex.com It serves as a key intermediate in the synthesis of pharmaceutical agents that target specific biological pathways and is used in the development of agrochemicals to enhance the efficacy of pesticides and herbicides. chemimpex.com One synthetic route to this compound involves the reduction of 4-chloro-3-nitrobenzoic acid with borane. prepchem.com It has also been used as a reactant in the preparation of benzimidazole sulfonamides, which act as oral S1P1 receptor antagonists. chemicalbook.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 4-Chloro-3-nitrobenzyl alcohol | 55912-20-4 | C7H6ClNO3 | 187.58 | 62-64 |

The presence of a methoxy group on the benzene (B151609) ring of nitrobenzyl alcohol gives rise to methoxy-substituted analogs with distinct electronic properties.

4-Methoxy-3-nitrobenzyl alcohol is a useful organic building block in chemical synthesis. sigmaaldrich.com

3-Methoxy-4-nitrobenzyl alcohol is a key intermediate in the synthesis of various pharmaceutical and chemical compounds. lookchem.com Its structure, featuring a methoxy group at the 3-position and a nitro group at the 4-position, allows for diverse chemical modifications. lookchem.com It has been used in the synthesis of 3-methoxy-4-nitrobenzyl azide and new aryl azides that are potential photoaffinity labeling reagents for tubulin. sigmaaldrich.com Furthermore, it can be oxidized to form 3-methoxy-4-nitrobenzaldehyde and is a precursor in the synthesis of compounds required for creating trifluoromethyl-substituted hydantoins. lookchem.comsigmaaldrich.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 4-Methoxy-3-nitrobenzyl alcohol | 41870-24-0 | C8H9NO4 | 183.16 | 68-71 |

| 3-Methoxy-4-nitrobenzyl alcohol | 80866-88-2 | C8H9NO4 | 183.16 | 95-97 |

Synthetic Intermediates Derived from this compound

This compound serves as a precursor for the synthesis of other important functionalized molecules, such as aldehydes and carboxylic acids, through oxidation of the benzyl alcohol group.

The oxidation of this compound yields 4-methyl-3-nitrobenzaldehyde (B1271188) . This aldehyde is a useful chemical compound with a variety of research applications. sigmaaldrich.com The conversion of a benzyl alcohol to a benzaldehyde is a common transformation in organic synthesis. For example, the oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde can be achieved using reagents like Pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2). researchgate.net Another method involves a Cu(I)/TEMPO catalyst system for the aerobic oxidation of benzyl alcohols to their corresponding aldehydes. rsc.org

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Methyl-3-nitrobenzaldehyde | 31680-07-6 | C8H7NO3 | 165.15 |

Further oxidation of this compound or 4-methyl-3-nitrobenzaldehyde leads to the formation of 4-methyl-3-nitrobenzoic acid . This carboxylic acid is a nitrated aromatic compound and has applications in the synthesis of coordination complexes, such as one-dimensional lanthanide coordination complexes. chemicalbook.com

The carboxylic acid can be converted to its corresponding esters, such as methyl 4-methyl-3-nitrobenzoate , through Fischer esterification. This reaction typically involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid. acs.orgbond.edu.au The synthesis of methyl m-nitrobenzoate, a related compound, is achieved by the nitration of methyl benzoate. orgsyn.org The resulting ester, methyl 4-methyl-3-nitrobenzoate, can be purified by recrystallization from methanol (B129727). chemicalbook.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 4-Methyl-3-nitrobenzoic acid | 96-98-0 | C8H7NO4 | 181.15 | 187-190 |

| Methyl 4-methyl-3-nitrobenzoate | 7356-11-8 | C9H9NO4 | 195.17 | 51 |

4-Methoxy-3-nitrobenzyl bromide

4-Methoxy-3-nitrobenzyl bromide is a significant derivative of the this compound structural family, serving as a versatile intermediate in advanced organic synthesis. nbinno.com Identified by its CAS number 61010-34-2, this compound's utility is rooted in its specific arrangement of functional groups, which dictates its reactivity. nbinno.com

Synthesis and Properties

There are two primary laboratory-scale methods for synthesizing 4-Methoxy-3-nitrobenzyl bromide. The first involves the radical bromination of 4-methoxy-3-nitrotoluene. This reaction often uses hydrobromic acid (HBr) as the bromine source and hydrogen peroxide (H₂O₂) as an oxidant, facilitated by a radical initiator like azobisisobutyronitrile (AIBN). An alternative route is the direct bromination of 4-methoxy-3-nitrobenzyl alcohol using a reagent such as phosphorus tribromide (PBr₃) in an anhydrous solvent.

The compound is typically a light yellow to yellow solid with a melting point of approximately 108°C. nbinno.com Its molecular structure, featuring a bromomethyl group, a methoxy group, and a nitro group on the benzene ring, provides a stable yet reactive platform for various chemical transformations. nbinno.com

Interactive Data Table: Physicochemical Properties of 4-Methoxy-3-nitrobenzyl bromide

| Property | Value | Reference |

| CAS Number | 61010-34-2 | nbinno.com |

| Molecular Formula | C₈H₈BrNO₃ | nbinno.com |

| Molecular Weight | 246.06 g/mol | nbinno.com |

| Appearance | Light yellow to yellow solid | nbinno.com |

| Melting Point | ~108 °C | nbinno.com |

| Boiling Point (Predicted) | 353.7±27.0 °C | |

| Density (Predicted) | 1.589±0.06 g/cm³ |

Reactivity

The reactivity of 4-Methoxy-3-nitrobenzyl bromide is characterized by the interplay of its functional groups. The bromomethyl group is a potent electrophile, making the compound highly susceptible to nucleophilic substitution reactions where the bromine atom is displaced. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, further promoting nucleophilic attack. Conversely, the methoxy group is an electron-donating group that increases the electron density of the benzene ring. brainly.in This unique electronic profile allows for selective chemical manipulations, making it a valuable synthetic building block. It readily reacts with nucleophiles, particularly sulfur-based ones, to form various thioether derivatives.

Complex Molecules Incorporating the 4-Methyl-3-nitrobenzyl Moiety

The this compound scaffold is a valuable building block in organic chemistry, enabling the synthesis of more complex molecules for various industrial applications. chemimpex.com Its unique structure is utilized in the development of pharmaceuticals, agrochemicals, dyes, and specialty chemicals. chemimpex.com

Pharmaceutical Intermediates

The 4-methyl-3-nitrobenzyl moiety is a key component in the synthesis of various pharmaceutical compounds. chemimpex.com A notable example derived from its analog is Sepantronium bromide, also known as YM-155. This complex molecule is a potent survivin inhibitor that has been investigated for its anticancer activity. The synthesis of Sepantronium bromide utilizes 4-methoxy-3-nitrobenzyl bromide as a critical intermediate, highlighting the importance of this chemical family in constructing advanced therapeutic agents. The structural framework provided by these intermediates is crucial for achieving the desired biological activity in the final drug molecule.

Agrochemical Precursors

In the agrochemical industry, this compound and its derivatives serve as precursors for creating new crop protection agents. chemimpex.com The molecular structure can be incorporated into larger molecules designed to act as herbicides, insecticides, or fungicides. The presence of the nitro and methyl groups allows for further chemical modifications, enabling chemists to fine-tune the efficacy and selectivity of the final agrochemical product. chemimpex.com The use of such intermediates is indispensable for the development of advanced agricultural chemicals that can improve crop yields and resilience. nbinno.com

Dyes and Pigments

The chromophoric properties that can be derived from the nitroaromatic structure of this compound make it a useful precursor in the synthesis of dyes and pigments. chemimpex.com The nitro group, in particular, is a well-known auxochrome that can be chemically modified, for instance, by reduction to an amino group, to create a wide range of colored compounds. This amino group can then undergo diazotization and coupling reactions, which are fundamental processes in the production of azo dyes. The specific substitution pattern on the benzene ring influences the final color and properties, such as lightfastness and solubility, of the dye or pigment. chemimpex.com

Specialty Chemicals and Fragrances

The versatility of this compound extends to its use in the production of specialty chemicals and fragrances. chemimpex.com As an intermediate, it can be used to synthesize unique molecules where its specific structure contributes to the final product's desired properties. In the fragrance industry, aromatic nitro compounds are often used as precursors to musk-smelling compounds or other scent components. The alcohol functional group allows for esterification, creating a variety of benzyl esters, many of which have applications as fragrance ingredients or plasticizers. chemimpex.com

Applications of 4 Methyl 3 Nitrobenzyl Alcohol in Advanced Materials Science

Polymer Chemistry and Formulation

In polymer science, 4-methyl-3-nitrobenzyl alcohol serves as a key building block for creating complex molecules and enhancing material properties. mdpi.com The presence of the nitro and methyl functional groups on the benzene (B151609) ring allows for its use as an intermediate in the synthesis of high-performance polymers. mdpi.com

Research has identified this compound as a compound used in the production of specialty polymers. mdpi.com Its incorporation into polymer structures is aimed at improving the intrinsic properties of the materials. mdpi.com Specifically, it plays a role in enhancing thermal stability and chemical resistance, which are critical characteristics for polymers intended for high-performance applications. mdpi.com The rigid aromatic structure and the polar nitro group can contribute to stronger intermolecular forces within the polymer matrix, leading to materials with increased resistance to heat and chemical degradation.

Table 1: Influence of this compound on Polymer Properties

| Property Enhanced | Mechanism of Improvement | Application Area |

| Thermal Stability | Incorporation of aromatic rings and polar nitro groups increases intermolecular forces, raising the degradation temperature. | High-performance plastics, aerospace components |

| Chemical Resistance | The stable aromatic structure imparts resistance to various solvents and chemical agents. | Chemical processing equipment, protective linings |

| Mechanical Strength | Enhanced intermolecular adhesion can lead to improved tensile strength and rigidity in the final polymer. | Advanced composites, structural components |

The compound is explored for its potential in the formulation of polymers, coatings, and adhesives. mdpi.com Its stability and compatibility with a range of solvents make it a suitable candidate for formulations that require precise control over chemical properties. mdpi.com In coatings, the nitrobenzyl moiety can enhance adhesion to substrates and improve the durability and protective qualities of the film. For adhesives, its structure can contribute to the formulation of bonding agents with specific cure times and bond strengths.

Potential in Functional Materials Development

The inherent chemical functionalities of this compound suggest its potential for use in the development of advanced functional materials.

While specific research on the optoelectronic applications of this compound is not extensively documented, the closely related o-nitrobenzyl (o-NB) alcohol derivatives are frequently utilized in materials science for their photolabile properties. researchgate.netnih.gov Polymers containing the o-nitrobenzyl group can have their properties altered upon irradiation, typically with UV light. researchgate.netnih.gov This photo-responsive behavior is the foundation for applications such as:

Photodegradable Hydrogels: Cross-linkers based on o-NB can be cleaved with light, allowing for controlled degradation. researchgate.netnih.gov

Thin Film Patterning: The ability to change a polymer's solubility or other properties with light allows for the creation of microscopic patterns on surfaces. researchgate.net

Photocleavable Copolymers: Light can be used to break apart block copolymers, changing their self-assembled structures. researchgate.net

The photo-isomerization of an o-nitrobenzyl derivative into an o-nitrosobenzaldehyde upon UV irradiation is the chemical basis for these applications. researchgate.net Given that this compound contains the core nitrobenzyl structure, it possesses the potential to be used in similar light-sensitive materials for optoelectronic and photolithographic purposes.

Table 2: Potential Optoelectronic Applications Based on the Nitrobenzyl Moiety

| Application | Underlying Principle | Potential Function of this compound |

| Photoresists | Light-induced change in solubility of a polymer film. | As a monomer or additive to create photosensitive polymer films for microelectronics fabrication. |

| Data Storage | Using light to write or erase information in a material. | Incorporation into polymers where light-induced chemical changes represent data bits. |

| Controlled Release | Encapsulating a substance in a photolabile polymer matrix. | Forming a polymer network that releases an active agent when exposed to a specific wavelength of light. |

Current scientific literature does not provide specific examples or research detailing the use of this compound as a ligand in the synthesis of lanthanide coordination complexes. The design of ligands for lanthanide ions typically involves multidentate chelating agents, often with specific donor atoms like oxygen or nitrogen, to satisfy the high coordination numbers of these elements. iosrjournals.orgnih.gov While the alcohol group on this compound contains an oxygen donor atom, there is no available research to indicate it has been successfully employed to form stable, functional coordination complexes with lanthanide ions.

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the characterization of 4-Methyl-3-nitrobenzyl alcohol, with each technique offering unique insights into its atomic and molecular properties.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum of this compound include:

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group of the alcohol, with the broadening resulting from intermolecular hydrogen bonding libretexts.orgvscht.cz.

Aromatic C-H Stretch: Absorption peaks typically appear just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range, corresponding to the C-H stretching vibrations of the benzene (B151609) ring vscht.cz.

Aliphatic C-H Stretch: Absorptions corresponding to the C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂-) groups are expected just below 3000 cm⁻¹ vscht.cz.

N-O Stretch (Nitro Group): The nitro group (-NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch in the 1335-1370 cm⁻¹ range. These are among the most characteristic peaks for this molecule.

C=C Aromatic Ring Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring vscht.cz.

C-O Stretch: A strong C-O stretching vibration for the primary alcohol is expected in the range of 1050-1260 cm⁻¹ vscht.cz.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Methyl/Methylene (-CH₃, -CH₂) | C-H Stretch | 2850 - 3000 | Medium |

| Nitro (-NO₂) | N-O Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (-NO₂) | N-O Symmetric Stretch | 1335 - 1370 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |

| Primary Alcohol | C-O Stretch | 1050 - 1260 | Strong |

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the following signals are predicted:

Aromatic Protons (Ar-H): Three protons are attached to the aromatic ring. The electron-withdrawing nitro group and the electron-donating methyl group significantly influence their chemical shifts. The proton adjacent to the nitro group (at C-2) is expected to be the most deshielded, appearing as a singlet or a narrow doublet around 8.0 ppm. The proton between the methyl and hydroxymethyl groups (at C-5) would likely appear as a doublet around 7.4-7.5 ppm, while the proton ortho to the methyl group (at C-6) would be the most shielded, appearing as a doublet around 7.2-7.3 ppm.

Benzylic Protons (-CH₂OH): The two protons of the benzylic methylene group are chemically equivalent and are expected to produce a singlet around 4.7 ppm. This signal may become a doublet if coupling to the hydroxyl proton occurs.

Hydroxyl Proton (-OH): The chemical shift of the alcohol proton is variable and depends on concentration and solvent. It typically appears as a broad singlet that can range from 1.5 to 4.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will produce a sharp singlet, expected around 2.4-2.6 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (H-2) | ~8.0 | Singlet (s) / Doublet (d) | 1H |

| Ar-H (H-5) | ~7.5 | Doublet (d) | 1H |

| Ar-H (H-6) | ~7.3 | Doublet (d) | 1H |

| Benzylic (-CH₂) | ~4.7 | Singlet (s) | 2H |

| Hydroxyl (-OH) | 1.5 - 4.0 | Broad Singlet (br s) | 1H |

| Methyl (-CH₃) | ~2.5 | Singlet (s) | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. This compound has eight unique carbon atoms, and therefore eight signals are expected in its proton-decoupled ¹³C NMR spectrum. The predicted chemical shifts are influenced by the attached functional groups.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-NO₂ (C-3) | ~148 |

| C-CH₂OH (C-1) | ~142 |

| C-CH₃ (C-4) | ~138 |

| C-H (C-6) | ~133 |

| C-H (C-2) | ~128 |

| C-H (C-5) | ~123 |

| -CH₂OH | ~64 |

| -CH₃ | ~20 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 167.16 g/mol ), the electron ionization (EI) mass spectrum is characterized by a distinct molecular ion peak and several key fragment ions .

Molecular Ion (M⁺): The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 167, confirming the molecular weight of the compound .

Fragmentation Pattern: Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of water and cleavage of the C-C bond adjacent to the oxygen atom.

[M-H]⁺ (m/z 166): Loss of a hydrogen atom.

[M-H₂O]⁺ (m/z 149): Loss of a water molecule, a common fragmentation for alcohols.

[M-NO₂]⁺ (m/z 121): Loss of the nitro group.

Base Peak: The most abundant fragment ion often corresponds to the stable tropylium ion or a related structure resulting from rearrangement after the loss of the hydroxyl group.

Table 4: Significant Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 167 | [C₈H₉NO₃]⁺ (Molecular Ion) |

| 166 | [C₈H₈NO₃]⁺ |

| 150 | [C₈H₈NO₂]⁺ (Loss of -OH) |

| 149 | [C₈H₇NO₂]⁺ (Loss of H₂O) |

| 121 | [C₈H₉O]⁺ (Loss of -NO₂) |

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The nitroaromatic system in this compound constitutes a strong chromophore. Based on data from the closely related compound 4-nitrobenzyl alcohol, which exhibits an absorption maximum (λmax) at 285 nm, this compound is expected to show a strong absorption band in a similar region of the UV spectrum researchgate.net. This absorption corresponds to the π → π* electronic transitions within the conjugated system of the nitro-substituted benzene ring.

As of the current literature review, single-crystal X-ray diffraction data for this compound is not publicly available. This technique, when applicable, provides definitive information on the solid-state structure, including bond lengths, bond angles, and crystal packing arrangement. While crystallographic data exists for related compounds such as 4-aminobenzyl alcohol, direct structural information for the title compound from XRD remains to be reported researchgate.net.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for assessing the purity of this compound and for its purification from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of a sample. For this compound, a common stationary phase is silica (B1680970) gel. The mobile phase is typically a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). The ratio of the solvents is adjusted to achieve good separation, with the compound typically exhibiting a moderate retention factor (Rf) in such systems.

Column Chromatography: For purification on a larger scale, column chromatography is the standard method. Similar to TLC, it typically employs silica gel as the stationary phase. The crude product is loaded onto the column and eluted with a solvent system, often starting with a less polar mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity to elute the desired compound. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Gas Chromatography (GC)

Gas Chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and passed through a column with a carrier gas, typically an inert gas like helium. The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase within the column.

For the analysis of semi-volatile compounds such as this compound, specific methods have been established. For instance, the US EPA Method 8270 is a common protocol for analyzing semi-volatile organic compounds by GC, often coupled with a mass spectrometer (GC-MS). A typical analysis would involve a capillary column, such as one packed with a non-polar polymer like (5%-phenyl)-methylpolysiloxane (e.g., DB-5 or SLB-5ms), which separates compounds based on their boiling points and polarity. The conditions for analysis, including oven temperature programming and injector temperature, are optimized to ensure efficient separation and detection. A well-resolved peak for the compound would be obtained at a specific retention time, allowing for its identification and quantification.

Table 1: Typical Gas Chromatography Parameters for Semi-Volatile Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-5, SLB-5ms (30 m x 0.32 mm x 0.25 µm) | Separation of analytes |

| Carrier Gas | Helium | Mobile phase to carry the sample through the column |

| Injection Mode | Splitless | To transfer the entire sample onto the column for trace analysis |

| Injector Temp. | 280°C | To ensure rapid vaporization of the sample |

| Oven Program | Start at 50°C, ramp to 180°C or higher | To separate compounds with a wide range of boiling points |

| Detector | Mass Spectrometer (MS) | Identification and quantification of the compound |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org It is particularly useful for compounds that are not sufficiently volatile for GC analysis. LC-MS allows for the detection and identification of chemicals with a high degree of sensitivity and specificity. rsc.org

In the context of nitrobenzyl alcohols, LC-MS studies have demonstrated the utility of related isomers. For example, research has shown that m-nitrobenzyl alcohol can be used as a "supercharging reagent" in the LC mobile phase. nih.gov This addition was found to increase the sensitivity and charge states of peptides during analysis, thereby improving the resolution of the reversed-phase chromatography. nih.gov While this specific application does not directly involve this compound, it highlights a functional role for this class of compounds in enhancing LC-MS analytical methods. The technique's ability to handle complex matrices makes it suitable for a wide array of applications in pharmaceutical and environmental analysis. rsc.org

Advanced Computational and Theoretical Studies

Computational chemistry provides profound insights into the electronic structure and properties of molecules, complementing experimental findings. For this compound, theoretical studies are instrumental in predicting its geometry, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Calculations